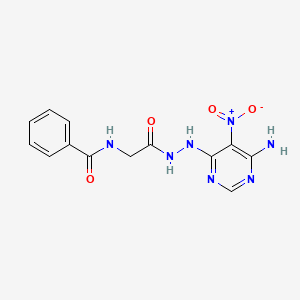

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide

Description

N-(2-(2-(6-Amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide is a structurally complex molecule featuring a pyrimidine core substituted with amino and nitro groups, linked via a hydrazinyl-carboxamide bridge to a benzamide moiety. This compound’s unique architecture combines electron-rich (amino) and electron-deficient (nitro) substituents on the pyrimidine ring, which may influence its electronic properties, solubility, and biological interactions. Its structural complexity positions it as a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to nitro-aromatic and hydrazine-based motifs.

Properties

IUPAC Name |

N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N7O4/c14-11-10(20(23)24)12(17-7-16-11)19-18-9(21)6-15-13(22)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,22)(H,18,21)(H3,14,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTTUSKNKTYMQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N7O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide is a compound of interest due to its potential biological activity, particularly in pharmacological applications. This article provides a detailed overview of its biological activity, including its mechanisms, related compounds, and case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C13H13N7O4

- Molecular Weight : 331.29 g/mol

- CAS Number : 450346-02-8

The structure features a pyrimidine ring with amino and nitro substitutions, linked to a hydrazine moiety and further connected to a benzamide structure. The presence of these functional groups suggests diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor in various disease models. Its potential efficacy against viral infections, notably HIV, has been highlighted in several studies.

- Inhibition of Viral Replication : Preliminary studies suggest that this compound may inhibit specific viral replication pathways by interfering with viral proteins. This mechanism is crucial for its potential use in antiviral drug development.

- Interaction with Enzymes : The compound's structural components indicate possible interactions with enzymes associated with disease progression, enhancing its therapeutic potential.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Hydrazine linked to benzamide and pyrimidine | Potential antiviral activity |

| Glycine, N-benzoyl-, 2-(6-amino-5-nitro-4-pyrimidinyl)hydrazide | Similar hydrazine and pyrimidine structure | Antiviral potential |

| 4-Amino-N-(4-nitrophenyl)sulfonylbenzamide | Sulfonamide group enhances interaction with viral proteins | Strong HIV inhibitory effects |

| N-(4-methylphenyl)-6-amino-pyrimidin-4-carboxamide | Pyrimidine core with carboxamide functionality | Investigated for antiviral properties |

The unique combination of functional groups in this compound may provide distinct mechanisms of action compared to these similar compounds.

Case Studies and Research Findings

- Antiviral Studies : In a study examining the antiviral properties of similar compounds, it was found that those with hydrazine moieties had enhanced efficacy against HIV. The specific interactions of this compound with viral proteins warrant further investigation .

- Structure–Activity Relationship (SAR) : Research into the SAR of related compounds has identified critical structural features that enhance biological activity. Modifications to the hydrazine or benzamide portions can significantly alter potency and selectivity against target enzymes or receptors .

- Potential Applications in Diabetes : Analogous compounds have shown protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, suggesting that derivatives of this compound could also be explored for metabolic disorders like diabetes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, focusing on synthesis, physicochemical properties, and biological activities.

Structural Analogues

2.1.1 N-(2-(Benzylamino)-2-oxoethyl)benzamide Analogs ()

- Structure : These analogs retain the benzamide core but replace the pyrimidine-hydrazinyl group with simpler benzylamine derivatives.

- Synthesis : Prepared via EDC/HOBt-mediated coupling of benzoic acids with ethyl glycinates, followed by hydrolysis and reaction with substituted benzylamines .

2.1.2 Thiazolidinone Derivatives ()

- Example: N-(2-(5-(4-Nitrobenzylidene)-2-(4-chlorophenyl)-4-oxothiazolidin-3-ylamino)-2-oxoethyl)benzamide (Compound 7).

- Structure: Incorporates a thiazolidinone ring instead of pyrimidine, with a nitrobenzylidene substituent.

- Activity : Exhibits potent antimicrobial activity (pMICam = 1.86 µM/mL) due to the nitro group’s electron-withdrawing effects enhancing membrane penetration .

- Comparison: The thiazolidinone scaffold offers conformational rigidity, which may improve target binding compared to the hydrazine-linked pyrimidine in the target compound.

2.1.3 Quinoline-Benzamide Hybrids ()

- Example: (Z)-N-(3-(2-(2-(4-Bromophenyl)quinoline-4-carbonyl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)benzamide.

- Structure: Features a quinoline core linked to benzamide via a hydrazinyl-vinyl bridge.

- Key Differences: The quinoline moiety introduces planar aromaticity and bromine substituents, which may enhance DNA intercalation or kinase inhibition compared to the pyrimidine-based target compound.

Physicochemical Properties

A comparison of molecular weights, substituents, and spectral data is summarized below:

*Estimated based on structural formula.

- Key Trends :

QSAR and Electronic Properties

- Topological Parameters: Kier’s α shape index (κα₃) in thiazolidinones correlates with antimicrobial activity, emphasizing the role of molecular branching .

- Electronic Parameters: HOMO energy and cosmic total energy () influence charge transfer and binding affinity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step condensation reactions, starting with the formation of the hydrazinyl-oxoethyl intermediate. Reflux conditions (e.g., 100°C for 4–6 hours) under nitrogen are critical to minimize side reactions. Key steps include coupling the pyrimidinyl hydrazine derivative with a benzamide precursor using catalysts like EDCI/HOBt. Purification via recrystallization (methanol/water) or column chromatography ensures high purity . Yield optimization requires precise stoichiometric ratios and pH control during intermediate isolation.

Q. Which spectroscopic techniques are most effective for structural characterization, and what spectral markers should be prioritized?

- Methodological Answer :

- 1H/13C NMR : Focus on the hydrazinyl proton (δ 8.5–9.5 ppm) and the nitropyrimidine ring protons (δ 7.0–8.0 ppm). The benzamide carbonyl (C=O) appears at ~168–170 ppm in 13C NMR .

- IR Spectroscopy : Confirm the presence of amide (N–H stretch at ~3300 cm⁻¹) and nitro groups (asymmetric stretch at ~1520 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS should show the molecular ion peak matching the exact mass (e.g., m/z 385.12 for C₁₃H₁₃N₇O₄) .

Q. What are common purity challenges during synthesis, and how can they be mitigated?

- Methodological Answer : Impurities often arise from incomplete coupling or oxidation byproducts. High-performance liquid chromatography (HPLC) with a C18 column (gradient elution: acetonitrile/water + 0.1% TFA) is recommended for purity assessment. Recrystallization in polar aprotic solvents (e.g., DMF/ethanol mixtures) improves crystallinity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond angles and torsional strain analysis. Key parameters include the dihedral angle between the benzamide and pyrimidine rings, which influences π-π stacking interactions. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Q. What strategies are used to investigate structure-activity relationships (SAR) for this compound’s biological activity?

- Methodological Answer :

- Derivatization : Modify the hydrazinyl group (e.g., alkylation or acylation) and assess changes in bioactivity using in vitro assays (e.g., kinase inhibition or antimicrobial screens) .

- Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to predict binding affinities. Molecular docking (AutoDock Vina) identifies key interactions with target proteins like HDACs or bacterial enzymes .

Q. How should researchers address contradictions in enzyme inhibition data across studies?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., known inhibitors) and consistent substrate concentrations. Validate results via orthogonal assays (e.g., fluorescence-based vs. colorimetric).

- Data Analysis : Apply multivariate statistics (ANOVA with post-hoc tests) to account for batch variability. Cross-reference with crystallographic data to confirm binding modes .

Q. What methods optimize solubility and stability for in vivo pharmacokinetic studies?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents (PEG-400/ethanol) or cyclodextrin inclusion complexes. Measure logP values (HPLC) to guide formulation.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with UPLC monitoring. Protect light-sensitive nitro groups with amber vials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.